Cinnamyl isobutyrate

Description

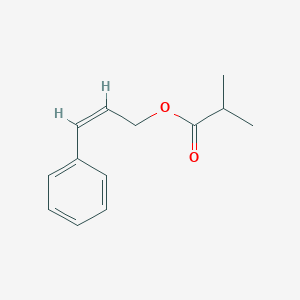

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKQSZIWHVEARN-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellowish liquid, sweet, balsamic fruity odour | |

| Record name | Cinnamyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Cinnamyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.005-1.014 | |

| Record name | Cinnamyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-59-3, 110682-09-2 | |

| Record name | Cinnamyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110682092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl isobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, 3-phenyl-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C286CMK03D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cinnamyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Cinnamyl isobutyrate (CAS No. 103-59-3) is an ester recognized for its characteristic sweet, fruity, and balsamic aroma, reminiscent of apple and banana.[1][2][3][4] This compound is a synthetic flavoring agent and also occurs naturally as an aroma component in the essential oil of cinnamon bark.[1][4][5] Its applications extend from the flavor and fragrance industries to research on its potential therapeutic properties.[5][6][7] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for their determination, and an exploration of its known biological activities.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid.[6][8] It is characterized by its moderate stability under standard conditions.[1][5] A summary of its key quantitative properties is presented below.

Data Presentation: Quantitative Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆O₂ | [1][5][6][9] |

| Molecular Weight | 204.26 g/mol | [1][2][5][9] |

| IUPAC Name | [(E)-3-phenylprop-2-enyl] 2-methylpropanoate | [3][8][] |

| CAS Number | 103-59-3 | [1][5][6] |

| Appearance | Colorless to pale yellow liquid | [3][6][8] |

| Boiling Point | 254 °C to 297 °C at 760 mmHg | [1][4][5][6][8] |

| Density / Specific Gravity | 1.006 - 1.014 g/mL at 25 °C | [1][4][5][8] |

| Refractive Index (n²⁰/D) | 1.520 - 1.528 at 20 °C | [1][4][5][8] |

| Solubility | Almost insoluble in water; soluble in alcohol and oils. | [1][3][8] |

| Vapor Pressure | 0.002 mmHg at 20 °C | [8] |

| Flash Point | > 100 °C (> 212 °F) | [4][5][8] |

| logP (o/w) | 3.504 (estimated) | [5][8] |

Synthesis and Identification

Synthesis

The primary method for the industrial synthesis of this compound is the Fischer esterification of cinnamyl alcohol with isobutyric acid, typically catalyzed by an acid such as sulfuric acid.[1][5]

Caption: Fischer esterification of cinnamyl alcohol and isobutyric acid.

Spectral Data for Identification

Definitive identification and purity assessment of this compound are achieved through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. While specific, fully assigned spectra are proprietary or require database access, typical chemical shifts can be predicted based on the structure. For example, in ¹H NMR, signals corresponding to the aromatic protons of the phenyl group, the vinyl protons of the propenyl group, the methylene protons adjacent to the ester oxygen, and the protons of the isobutyryl group would be expected.[11]

-

Infrared (IR) Spectroscopy : FTIR spectroscopy is used to identify functional groups. The spectrum of this compound will prominently feature a strong absorption band corresponding to the C=O (ester) stretching vibration, typically around 1730 cm⁻¹. Other characteristic peaks include those for C-O stretching, C=C stretching of the aromatic ring and vinyl group, and C-H stretching.[5][6][8]

-

Mass Spectrometry (MS) : Often coupled with Gas Chromatography (GC-MS), this technique is used for both identification and quantification.[5] The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 204. Key fragments arise from the cleavage of the ester bond. The most abundant peaks observed are typically at m/z values of 43 (the isobutyryl cation, [(CH₃)₂CHCO]⁺) and 71 (the isobutyryl cation, [(CH₃)₂CHCO]⁺), as well as fragments related to the cinnamyl group at m/z 117 (the tropylium ion formed from the cinnamyl fragment) and 115.[8]

Experimental Protocols

The following sections detail generalized methodologies for determining key physical properties of liquid esters like this compound.

Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

Methodology:

-

Sample Preparation : A small volume (approx. 0.5 mL) of this compound is placed into a small test tube or a Durham tube.

-

Capillary Tube Insertion : A capillary tube, sealed at one end, is placed into the sample with the open end down.

-

Apparatus Assembly : The sample tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating : The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is gently heated.[2][12]

-

Observation : As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges.

-

Boiling Point Reading : The heat source is removed. The temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the temperature where the vapor pressure of the liquid equals the atmospheric pressure.[2][12]

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a critical parameter for purity assessment.

Methodology:

-

Instrument Calibration : An Abbe refractometer is calibrated using a standard of known refractive index, such as distilled water. The temperature should be controlled, typically at 20°C, using a circulating water bath.[9][13]

-

Sample Application : The prism surfaces of the refractometer are cleaned with a soft tissue and an appropriate solvent (e.g., ethanol). A few drops of this compound are placed on the lower prism.[14][15]

-

Measurement : The prisms are closed, and the light source is positioned. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading : The refractive index is read directly from the instrument's scale. The temperature of the measurement must be recorded.[9][14]

Caption: Standard workflow for the analysis of this compound by GC-MS.

Reactivity and Stability

This compound is described as moderately stable.[1][5] As an ester, it is susceptible to hydrolysis under acidic or basic conditions, which would yield cinnamyl alcohol and isobutyric acid. It should be stored in tightly sealed containers in a cool, dry place, away from strong oxidizing agents.[15] When heated to decomposition, it may emit acrid smoke and irritating fumes.

Biological Activity and Potential Signaling Pathways

While this compound itself has not been the subject of extensive drug development research, related compounds from cinnamon provide insights into its potential biological activities and mechanisms of action.

Anti-Adipogenic Effects

Research on cinnamon-derived compounds has shown potential in modulating adipogenesis. This compound has been observed to reduce lipid accumulation in adipocytes. This effect is believed to be mediated through the downregulation of key adipogenic transcription factors, including:

-

Peroxisome proliferator-activated receptor gamma (PPARγ)

-

CCAAT/enhancer-binding proteins alpha (C/EBPα) and beta (C/EBPβ) [7][16]

These factors are central regulators of fat cell differentiation and function. Their inhibition suggests a potential role for this compound in metabolic research.

Caption: Inhibition of key transcription factors in adipogenesis.

Antimicrobial Activity

Cinnamates and related cinnamoyl compounds have demonstrated antimicrobial properties.[17] The proposed mechanisms of action, particularly against fungi, involve disruption of cell membrane integrity and cell wall synthesis.

-

Membrane Disruption : It is hypothesized that these lipophilic compounds can interact with ergosterol, a key component of the fungal plasma membrane, leading to increased permeability and cell death.[17]

-

Cell Wall Interference : Studies on related compounds suggest they can interfere with the synthesis of essential cell wall components, compromising the structural integrity of the microorganism.[17]

For bacteria, potential targets include crucial enzymes involved in metabolism and cell division, such as FtsZ.[17][18] These activities suggest that this compound could serve as a lead compound for the development of novel antimicrobial agents.

References

- 1. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 103-59-3 [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C13H16O2 | CID 5355851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 11. spectrabase.com [spectrabase.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. m.youtube.com [m.youtube.com]

- 14. ptmitraayu.com [ptmitraayu.com]

- 15. dhymedical.com [dhymedical.com]

- 16. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

Cinnamyl isobutyrate CAS number and molecular formula

An In-depth Technical Guide to Cinnamyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a compound of interest in the pharmaceutical, flavor, and fragrance industries. This document details its chemical and physical properties, synthesis, analytical methodologies, and potential therapeutic applications, presenting the information in a manner accessible to researchers, scientists, and professionals in drug development.

Core Chemical Information

CAS Number: 103-59-3[1][2][][4][5][6]

Molecular Formula: C₁₃H₁₆O₂[1][2][][4][6][7]

Synonyms: Cinnamyl 2-methylpropanoate, Isobutyric acid cinnamyl ester, 3-phenyl-2-propen-1-yl isobutyrate, and others.[2][4][5][8]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| Molecular Weight | 204.26 g/mol | [1][2][][7] |

| Appearance | Colorless to pale yellow liquid | [1][][4][5] |

| Odor | Sweet, balsamic, fruity, reminiscent of apple and banana | [1][] |

| Boiling Point | 254 °C | [1][2][] |

| Density | 1.008 g/mL at 25 °C | [1][2][] |

| Refractive Index | n20/D 1.524 | [1][2][] |

| Flash Point | >230 °F (>110 °C) | [1][2] |

| Solubility | Almost insoluble in water; soluble in alcohol and oils | [1][6] |

| LogP | 3.50 | [1] |

Experimental Protocols

Synthesis of this compound

1. Chemical Synthesis: Esterification

This compound can be synthesized via the esterification of cinnamyl alcohol with isobutyric acid.[1]

-

Reactants: Cinnamyl alcohol and isobutyric acid.

-

Catalyst: A strong acid catalyst, such as sulfuric acid, is typically used.

-

Procedure:

-

Equimolar amounts of cinnamyl alcohol and isobutyric acid are mixed.

-

A catalytic amount of strong acid is added.

-

The mixture is heated under reflux to drive the reaction to completion. Water, a byproduct, is removed to shift the equilibrium towards the product side.

-

After the reaction is complete, the mixture is cooled, and the catalyst is neutralized with a weak base.

-

The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate).

-

The final product is purified by vacuum distillation.

-

2. Enzymatic Synthesis

An alternative, more sustainable method involves enzymatic synthesis using an immobilized lipase.[9]

-

Enzyme: Immobilized lipase, such as from Candida antarctica (lipase B).[9]

-

Substrates: Cinnamyl alcohol and butyric acid.[9]

-

Solvent: A non-polar organic solvent like hexane can be used.[9]

-

Procedure:

-

Cinnamyl alcohol and butyric acid are dissolved in the organic solvent.

-

The immobilized lipase is added to the mixture.

-

The reaction is carried out at a controlled temperature (e.g., 50 °C) with agitation.[9]

-

The progress of the reaction can be monitored by techniques such as gas chromatography.

-

Upon completion, the immobilized enzyme is filtered out for reuse.[9]

-

The solvent is removed under reduced pressure, and the product is purified.

-

Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the quantification of this compound in various matrices, such as flavored tobacco and essential oils.[1][2]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Carrier Gas: Helium or hydrogen.

-

Sample Preparation: The sample is diluted in a suitable solvent (e.g., dichloromethane or hexane) before injection.

-

Analysis: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

2. Spectroscopic Analysis (¹H NMR and FTIR)

Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are effective for the identification and quantification of cinnamyl esters.[10]

-

¹H NMR Spectroscopy:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Analysis: The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. Specific proton resonances can be used for structural confirmation and quantitative analysis.[10]

-

-

FTIR Spectroscopy:

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Analysis: The FTIR spectrum shows the vibrational frequencies of the functional groups in the molecule. The characteristic ester carbonyl stretch and other fingerprint region peaks can be used for identification.[10]

-

Potential Applications in Research and Drug Development

While primarily used as a flavoring and fragrance agent, this compound is being explored for its potential therapeutic properties.[2][4][11] Research applications include investigating its antimicrobial and antioxidant effects, which could be relevant in pharmaceutical and food preservation contexts.[4]

Visualizations

Caption: Chemical synthesis of this compound via esterification.

Caption: Analytical workflow for GC-MS analysis of this compound.

References

- 1. This compound | 103-59-3 [m.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. biofuranchem.com [biofuranchem.com]

- 6. This compound | C13H16O2 | CID 5355851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS: 103-59-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. Temporary title [webprod.hc-sc.gc.ca]

- 9. Kinetics of Enzymatic Synthesis of Cinnamyl Butyrate by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures [pubs.sciepub.com]

- 11. This compound – Sweet spicy-balsamic warmth [myskinrecipes.com]

The Enigmatic Presence of Cinnamyl Isobutyrate in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isobutyrate, a volatile ester with a characteristic sweet, fruity, and balsamic aroma, is a compound of interest in the flavor, fragrance, and pharmaceutical industries. While widely synthesized for commercial use, its natural occurrence is less documented, presenting a compelling area of research. This technical guide provides a comprehensive overview of the known natural sources of this compound, details experimental methodologies for its isolation and identification, and explores its biosynthetic origins within the broader context of plant secondary metabolism. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and harness the properties of this intriguing natural compound.

Natural Occurrence of this compound

This compound has been identified as a naturally occurring volatile compound in a limited number of plant species. Its presence is often in trace amounts within complex mixtures of essential oils and other secondary metabolites. The primary reported natural sources include:

-

Cinnamon (Cinnamomum species): While cinnamaldehyde is the most abundant and well-known component of cinnamon bark essential oil, this compound has been reported as a minor constituent.[1][2] The specific concentration can vary significantly based on the cinnamon species, geographical origin, and extraction method.

-

Wild Tomato (Solanum habrochaites): This wild relative of the cultivated tomato is known for its rich and diverse profile of volatile compounds, which play a role in its defense against herbivores. This compound has been identified as one of the many volatiles emitted by this plant.[3]

-

Heteropyxis dehniae Suess.: The leaf oil of this Southern African plant, also known as the lavender tree, is another documented source of this compound.[2]

Quantitative Data on Natural Occurrence

Quantitative data on the concentration of this compound in its natural sources is scarce in the scientific literature. Most studies focus on the major components of the essential oils where it is found. The table below summarizes the known occurrences, highlighting the current data gap in quantitative analysis.

| Plant Source | Part of Plant | Reported Presence of this compound | Quantitative Data (Concentration) | Reference |

| Cinnamon (Cinnamomum spp.) | Bark | Yes | Not consistently reported; likely a minor component. | [1][2] |

| Wild Tomato (Solanum habrochaites) | Aerial parts | Yes | Not specified in available literature. | [3] |

| Lavender Tree (Heteropyxis dehniae Suess.) | Leaves | Yes | Not specified in available literature. | [2] |

Experimental Protocols for Isolation and Identification

The isolation and identification of this compound from plant matrices typically involve the extraction of volatile compounds followed by chromatographic and spectrometric analysis. The following is a generalized protocol that can be adapted for specific plant materials.

Extraction of Volatile Compounds: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.

Principle: The plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. The immiscible essential oil is then separated from the aqueous phase.

Apparatus:

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collection vessel

Procedure:

-

Sample Preparation: The plant material (e.g., cinnamon bark, tomato leaves) is dried and ground to a fine powder to increase the surface area for extraction.

-

Distillation: A known quantity of the powdered plant material is placed in the round-bottom flask with a sufficient volume of distilled water. The mixture is heated to boiling.

-

Collection: The steam and volatile compounds are passed through the condenser. The condensed liquid collects in the graduated tube of the Clevenger apparatus, where the oil and water separate based on their immiscibility and density.

-

Separation and Drying: The collected essential oil is carefully separated from the aqueous layer. Anhydrous sodium sulfate is added to the oil to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds like this compound.

Principle: The essential oil sample is vaporized and separated into its individual components in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.

Instrumentation:

-

Gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS)

-

Mass spectrometer detector

-

Autosampler (optional)

Procedure:

-

Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet.

-

Chromatographic Separation: The components are separated on the capillary column based on their volatility and interaction with the stationary phase. A temperature program is used to elute compounds with a wide range of boiling points.

-

Mass Spectrometric Detection: As each compound elutes from the column, it is fragmented and detected by the mass spectrometer.

-

Data Analysis: The resulting mass spectrum of each compound is compared with a reference library (e.g., NIST, Wiley) for identification. The retention time of the compound can also be compared with that of an authentic standard for confirmation. Quantification can be achieved by creating a calibration curve with a pure standard of this compound.

Biosynthesis of this compound

The biosynthesis of this compound in plants is not fully elucidated. However, it is highly probable that it follows the general phenylpropanoid pathway for the formation of the cinnamyl alcohol precursor, followed by an esterification step.

Phenylpropanoid Pathway to Cinnamyl Alcohol

The phenylpropanoid pathway is a major route in plant secondary metabolism, starting from the amino acid phenylalanine.

Caption: The phenylpropanoid pathway leading to cinnamyl alcohol.

Pathway Description:

-

L-Phenylalanine is deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid .

-

Cinnamic acid is then activated by 4-coumarate:CoA ligase (4CL) to form cinnamoyl-CoA .

-

Cinnamoyl-CoA reductase (CCR) reduces cinnamoyl-CoA to cinnamaldehyde .

-

Finally, cinnamyl alcohol dehydrogenase (CAD) reduces cinnamaldehyde to cinnamyl alcohol .

Proposed Esterification to this compound

The final step in the biosynthesis of this compound is the esterification of cinnamyl alcohol with isobutyric acid or a derivative. This reaction is likely catalyzed by an alcohol acyltransferase (AAT) .

Caption: Proposed esterification of cinnamyl alcohol to form this compound.

The isobutyryl donor is likely isobutyryl-CoA, which is derived from the metabolism of the amino acid valine. The specific AAT responsible for this reaction in the identified plant species has not yet been characterized.

Future Research Directions

The study of the natural sources and biosynthesis of this compound presents several opportunities for future research:

-

Quantitative Analysis: There is a clear need for robust quantitative studies to determine the concentration of this compound in known and potential new natural sources.

-

Biosynthetic Pathway Elucidation: The identification and characterization of the specific alcohol acyltransferase responsible for the final esterification step would provide a complete picture of its biosynthesis.

-

Bioactivity Screening: A thorough investigation of the biological activities of naturally sourced this compound could reveal novel pharmaceutical or agrochemical applications.

-

Metabolic Engineering: Understanding the biosynthetic pathway could enable the metabolic engineering of microorganisms or plants for the sustainable production of natural this compound.

Conclusion

This compound remains a relatively enigmatic natural product, with its presence confirmed in only a few plant species and a significant lack of quantitative data. The experimental protocols and biosynthetic framework presented in this guide provide a solid foundation for researchers to further investigate this compound. Unraveling the complexities of its natural occurrence and biosynthesis will not only enhance our fundamental understanding of plant secondary metabolism but also has the potential to unlock new applications in various scientific and industrial fields.

References

Physical properties of Cinnamyl isobutyrate like boiling and melting point

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isobutyrate (CAS No. 103-59-3) is an ester recognized for its characteristic sweet, fruity, and balsamic aroma. It is utilized as a flavoring and fragrance agent in the food, cosmetic, and perfume industries. Beyond its sensory attributes, a thorough understanding of its physical properties is essential for its application in scientific research, formulation development, and quality control. This guide provides a detailed overview of the key physical constants of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for property verification.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physical properties is presented below. It should be noted that a definitive melting point is not cited in the literature, as the compound exists as a liquid under standard conditions and its freezing point is below typical measurement ranges for this type of substance.

Quantitative Data Summary

The physical properties of this compound have been reported across various sources. The following table consolidates this data for ease of reference and comparison.

| Property | Value | Conditions |

| Boiling Point | 295 - 297 °C | @ 760 mmHg[1][2] |

| 254 °C | (lit.)[3][4][5][6] | |

| 276 °C | (est.)[7] | |

| Melting Point | N/A[4] | |

| Density | 1.005 - 1.014 g/mL | |

| 1.01 g/mL | (lit.)[1] | |

| 1.008 g/mL | @ 25 °C (lit.)[3][4][5] | |

| 1.006 - 1.009 g/mL | @ 25 °C[8] | |

| Refractive Index | 1.520 - 1.528 | @ 20 °C |

| 1.523 - 1.528 | @ 20 °C[1][2] | |

| 1.524 | @ 20 °C (lit.)[3][4][6] | |

| Vapor Pressure | 0.002000 mmHg | @ 20 °C[2][9] |

| 0.000741 mmHg | @ 25 °C[4] | |

| Solubility | Insoluble in water | [5] |

| Soluble in oils and alcohol | [2][5] | |

| Flash Point | > 100 °C (> 212 °F) | [2] |

| > 110 °C (> 230 °F) | [3][4][5] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental to chemical characterization. The following section details generalized, standard methodologies that are broadly applicable for determining the key physical constants of liquid organic compounds like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, several standard methods are applicable.

-

OECD Test Guideline 103: This is a widely accepted international standard for determining the boiling point of chemical substances.[1][2][3][4][5] It describes several methods, including:

-

Ebulliometer Method: This method involves measuring the boiling temperature under various pressures with a specialized instrument called an ebulliometer, which allows for precise control and measurement.

-

Dynamic Method: The sample is heated, and the boiling temperature is recorded as the point where, upon slight cooling, a stream of bubbles from a capillary tube ceases and the liquid rises into the capillary.[1]

-

Distillation Method: This involves a standard laboratory distillation. The temperature of the vapor that distills is measured, and the steady temperature observed during the bulk of the distillation is recorded as the boiling point. This method is also described in standards like ASTM D1078.

-

-

Thiele Tube Method: A common and effective laboratory technique for small sample volumes. The sample is heated in a small tube attached to a thermometer, within a larger Thiele tube containing heating oil. An inverted capillary tube is placed in the sample. The boiling point is the temperature at which a rapid stream of bubbles emerges, and upon cooling, the liquid is drawn back into the capillary.

Melting Point Determination

While not applicable to this compound at standard pressures, the determination of a melting point is a critical analysis for solid compounds.

-

Capillary Method (OECD Test Guideline 102): A small, finely powdered sample of the solid is packed into a capillary tube.[1] This tube is heated in a controlled manner in a melting point apparatus or an oil bath (like a Thiele tube). The temperatures at which melting begins and is complete are recorded as the melting range. Pure crystalline solids typically exhibit a sharp melting point with a narrow range (0.5-1.0°C).

Density Measurement

Density is the mass per unit volume of a substance.

-

Pycnometer Method (OECD Test Guideline 109): A pycnometer, a glass flask with a specific, accurately known volume, is weighed empty, then filled with the sample liquid, and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. This method provides high accuracy.

-

Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale at the point where the liquid surface meets the stem of the hydrometer. This method is quick but generally less precise than the pycnometer method.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance.

-

Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the sample are placed on the prism. Light is passed through the sample, and the operator adjusts the instrument to find the critical angle of total internal reflection. The refractive index is then read directly from a calibrated scale. Modern digital refractometers automate this process, enhancing precision and reducing operator error.

Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the determination and verification of the physical properties of a chemical substance like this compound.

Caption: Workflow for the determination of physical properties.

Conclusion

The physical properties of this compound are well-documented, providing a solid foundation for its use in research and development. The boiling point, density, and refractive index serve as critical parameters for identification, quality assessment, and process design. Adherence to standardized experimental protocols, such as those outlined by the OECD, is crucial for ensuring data accuracy, reproducibility, and comparability across different laboratories and studies. This guide serves as a comprehensive resource for professionals requiring detailed physical property data and methodologies for this compound.

References

- 1. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. lcslaboratory.com [lcslaboratory.com]

- 5. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 7. pennwest.edu [pennwest.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

Spectroscopic Profile of Cinnamyl Isobutyrate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for cinnamyl isobutyrate, a fragrance and flavoring agent. The document is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and quality control, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties.

Executive Summary

This compound is a chemical compound valued for its characteristic fruity and balsamic aroma. Accurate and detailed spectroscopic data are essential for its identification, quality assessment, and in various research and development applications. This guide presents tabulated ¹H and ¹³C NMR data, and IR absorption bands for this compound, supported by detailed experimental protocols for data acquisition. A logical workflow for spectroscopic analysis is also provided in a visual format.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.20 | m | 5H | Ar-H |

| 6.64 | d, J = 15.9 Hz | 1H | C₆H₅-CH=CH- |

| 6.25 | dt, J = 15.9, 6.4 Hz | 1H | C₆H₅-CH=CH - |

| 4.71 | d, J = 6.4 Hz | 2H | -O-CH₂ - |

| 2.60 | sept, J = 7.0 Hz | 1H | -CH(CH₃)₂ |

| 1.18 | d, J = 7.0 Hz | 6H | -CH(C H₃)₂ |

Note: Data is referenced to a typical spectrum in CDCl₃. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 176.8 | C=O |

| 136.4 | Ar-C (quaternary) |

| 134.2 | C₆H₅-C H=CH- |

| 128.6 | Ar-C H |

| 128.1 | Ar-C H |

| 126.6 | Ar-C H |

| 123.3 | C₆H₅-CH=C H- |

| 65.2 | -O-C H₂- |

| 34.1 | -C H(CH₃)₂ |

| 19.0 | -CH(C H₃)₂ |

Note: Data is referenced to a typical spectrum in CDCl₃. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3028 | Weak | Aromatic C-H Stretch |

| 2965, 2875 | Medium | Alkene C-H Stretch |

| 1733 | Strong | C=O (Ester) Stretch[1] |

| 1254, 1100 | Strong | C-O Stretch |

| 963 | Strong | =C-H Bend (trans) |

Note: The IR data is based on Attenuated Total Reflectance (ATR) measurements of the neat liquid.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 400 MHz (or higher) NMR spectrometer. For a neat liquid sample like this compound, a small amount is placed directly into a 5 mm NMR tube. Alternatively, for higher resolution and to use a lock solvent, a few drops of the sample can be dissolved in a deuterated solvent such as chloroform-d (CDCl₃).

Typical ¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3-4 s

-

Spectral Width: -2 to 12 ppm

Typical ¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1-2 s

-

Spectral Width: 0 to 200 ppm

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy is a suitable method for acquiring the IR spectrum of liquid this compound.

ATR-FTIR Protocol:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

-

After the measurement, the crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropan-2-ol) and dried.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Cinnamyl Isobutyrate: A Technical Guide to its Therapeutic and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isobutyrate, a fragrant ester found in cinnamon, is gaining attention for its potential therapeutic applications. Primarily recognized for its use in the flavor and fragrance industries, recent scientific investigations have revealed its influence on key biological processes, including adipogenesis and glucose metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols are provided to facilitate further research, and key signaling pathways and experimental workflows are visualized to offer a clear conceptual framework. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, metabolic diseases, and drug discovery.

Introduction

This compound (CIB) is an organic compound with the chemical formula C₁₃H₁₆O₂. It is the ester of cinnamyl alcohol and isobutyric acid and is naturally present in the essential oil of cinnamon bark[1]. While its pleasant, fruity-balsamic aroma has led to its widespread use as a flavoring agent and fragrance ingredient, emerging research points towards significant biological effects that warrant further investigation for their therapeutic potential[2][3]. This guide synthesizes the existing scientific literature on the anti-adipogenic and glucose-lowering properties of this compound, providing a technical foundation for future research and development.

Biological Activities and Therapeutic Potential

Anti-Adipogenic Effects

In vitro studies utilizing the 3T3-L1 preadipocyte cell line have demonstrated the capacity of this compound to inhibit adipogenesis, the process of fat cell development.

A key study directly compared the anti-adipogenic effects of this compound with cinnamaldehyde, another bioactive compound in cinnamon. The findings indicated that at a concentration of 30 μM, this compound significantly reduced the accumulation of triglycerides and phospholipids in differentiating 3T3-L1 cells[4][5]. This inhibition of lipid storage was associated with the downregulation of critical adipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and CCAAT/enhancer-binding protein beta (C/EBPβ) at both the gene and protein levels[4][5].

Interestingly, the anti-adipogenic action of this compound appears to be independent of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a mechanism associated with cinnamaldehyde's effects[4][5]. This suggests a distinct molecular pathway for this compound.

Table 1: In Vitro Anti-Adipogenic Effects of this compound in 3T3-L1 Cells

| Parameter | Concentration | Reduction (%) | Reference |

| Triglyceride Accumulation | 30 μM | 21.4 ± 2.56 | [4][5] |

| Phospholipid Accumulation | 30 μM | 20.7 ± 2.05 | [4][5] |

Effects on Glucose Metabolism and Energy Intake

A randomized, crossover clinical intervention in healthy volunteers revealed that a single oral dose of this compound can positively impact postprandial glucose control and reduce energy intake.

In this study, participants who consumed a glucose solution supplemented with 0.45 mg of this compound demonstrated a significant decrease in total energy intake from a subsequent standardized breakfast compared to the control group. Furthermore, the administration of this compound led to a notable reduction in the delta area under the curve for plasma glucose, indicating improved glucose tolerance[3].

Table 2: Effects of this compound on Energy Intake and Plasma Glucose in Humans

| Parameter | Dosage | Reduction | Reference |

| Total Energy Intake | 0.45 mg | 4.64 ± 3.51% | [3] |

| Delta Area Under Curve (Plasma Glucose) | 0.45 mg | 49.3 ± 18.5% | [3] |

Proposed Mechanisms of Action and Signaling Pathways

While the precise signaling pathways governed by this compound are still under active investigation, studies on the structurally related compound, cinnamyl alcohol, provide strong indications of the potential mechanisms at play in the context of adipogenesis.

Research on cinnamyl alcohol has shown that it inhibits adipogenesis in 3T3-L1 cells by arresting the cell cycle and modulating the AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase (ERK) signaling pathways[6][7]. It is plausible that this compound, due to its structural similarity, may exert its anti-adipogenic effects through similar pathways.

Proposed Anti-Adipogenic Signaling Pathway

The following diagram illustrates the hypothesized signaling cascade through which this compound may inhibit adipogenesis, based on evidence from studies on cinnamyl alcohol and the known roles of key transcription factors. This compound is proposed to activate AMPK and inhibit ERK phosphorylation. Activated AMPK can inhibit downstream targets involved in lipogenesis. The inhibition of ERK, a component of the MAPK pathway, can lead to the downregulation of C/EBPβ, a crucial early regulator of adipogenesis. This, in turn, suppresses the expression of the master adipogenic transcription factors, PPARγ and C/EBPα, ultimately leading to a reduction in the expression of genes responsible for the mature adipocyte phenotype, such as Fatty Acid Binding Protein 4 (FABP4).

Caption: Proposed anti-adipogenic signaling pathway of this compound.

Experimental Protocols

In Vitro Adipogenesis Inhibition Assay in 3T3-L1 Cells

This protocol is adapted from the methodology described in the comparative study of this compound and cinnamaldehyde[5][6].

4.1.1. Cell Culture and Differentiation

-

Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.

-

Seed cells in appropriate culture plates and grow to confluence.

-

Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. This is the differentiation medium.

-

On Day 2, replace the differentiation medium with maturation medium consisting of DMEM with 10% FBS and 10 µg/mL insulin.

-

From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days until the cells are fully differentiated (typically Day 8-12).

-

For testing this compound, add the compound to the differentiation and maturation media at the desired concentrations (e.g., 30 µM).

Caption: Workflow for the differentiation of 3T3-L1 preadipocytes.

4.1.2. Quantification of Lipid Accumulation (Oil Red O Staining)

-

On the final day of differentiation, wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin in PBS for at least 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Stain the cells with a freshly prepared and filtered Oil Red O solution (0.21% in 60% isopropanol) for 10 minutes.

-

Wash the cells extensively with water to remove unbound dye.

-

Visually inspect the stained lipid droplets under a microscope and capture images.

-

To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol.

-

Measure the absorbance of the eluted dye at a wavelength of 510 nm using a spectrophotometer.

4.1.3. Western Blot Analysis of Adipogenic Transcription Factors

-

Lyse the differentiated 3T3-L1 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PPARγ, C/EBPα, C/EBPβ, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Human Intervention Study on Glucose and Energy Intake

This protocol is based on the methodology from the published clinical trial[3].

-

Recruit healthy, non-smoking volunteers.

-

Employ a randomized, crossover study design with a washout period between interventions.

-

On the morning of the study, after an overnight fast, administer either a control beverage (e.g., 300 mL water with 75 g glucose) or the test beverage (control beverage supplemented with 0.45 mg this compound).

-

Collect blood samples at baseline (fasting) and at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-beverage consumption for the analysis of plasma glucose and insulin.

-

Two hours after the beverage administration, provide a standardized ad libitum breakfast.

-

Measure the total energy and macronutrient intake from the breakfast.

-

Subjective appetite ratings can be assessed using visual analog scales (VAS) at baseline and before the breakfast.

Caption: Workflow for the human intervention study.

Future Directions and Conclusion

The current body of evidence suggests that this compound possesses promising therapeutic potential, particularly in the context of metabolic disorders such as obesity and type 2 diabetes. Its demonstrated ability to inhibit adipogenesis and improve postprandial glucose control in preliminary studies provides a strong rationale for further investigation.

Future research should focus on elucidating the precise molecular mechanisms underlying the biological activities of this compound. Specifically, direct investigation into its effects on the AMPK and ERK signaling pathways in adipocytes is warranted to confirm the hypothesized mechanisms. Further in vivo studies in animal models of obesity and diabetes are necessary to evaluate its efficacy, safety, and pharmacokinetic profile.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPA1 Agonist Cinnamaldehyde Decreases Adipogenesis in 3T3-L1 Cells More Potently than the Non-agonist Structural Analog this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PPARγ and C/EBP factors orchestrate adipocyte biology via adjacent binding on a genome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Cinnamyl Isobutyrate: Synthesis, Biological Activity, and Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isobutyrate is an organic compound belonging to the class of styrenes, characterized by an ethenylbenzene moiety.[1] It is a colorless to pale yellow liquid with a sweet, balsamic, and fruity odor reminiscent of apple and banana.[2][] This aromatic compound is found naturally in the essential oil of cinnamon bark and is also synthesized for use as a flavoring agent in foods, particularly in baked goods and candy, and as a fragrance ingredient in various personal care products.[2][4] Beyond its sensory properties, recent research has highlighted the potential biological activities of this compound, particularly in the context of metabolic health, making it a molecule of interest for further scientific investigation.

This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its synthesis, biological effects, and the experimental methodologies used to elucidate its properties. Quantitative data from various studies are summarized in structured tables, and key experimental protocols are detailed to facilitate reproducibility. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework for the presented information.

Physicochemical Properties

This compound is characterized by the following physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C13H16O2 | [5] |

| Molecular Weight | 204.26 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Sweet, balsamic, fruity | [2] |

| Boiling Point | 295-297 °C at 760 mmHg | [6] |

| Density | 1.006-1.009 g/mL at 25 °C | [6] |

| Refractive Index | 1.523-1.528 at 20 °C | [6] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [2][6] |

| logP (o/w) | 3.504 (estimated) | [6] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the esterification of cinnamyl alcohol with isobutyric acid.[2] This can be achieved through both chemical and enzymatic methods.

Chemical Synthesis: Fischer-Speier Esterification

A common method for the synthesis of esters like this compound is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamyl alcohol and a molar excess of isobutyric acid. A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added in a catalytic amount.[7][8][9]

-

Reaction Conditions: The reaction mixture is heated to reflux with constant stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).[7][10] To drive the equilibrium towards the product, one of the reactants (typically the less expensive one, in this case, isobutyric acid) is used in excess, or the water formed during the reaction is removed using a Dean-Stark apparatus.[8][9]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The excess acid is neutralized by washing with a saturated sodium bicarbonate solution. The organic layer is then washed with water and brine, dried over an anhydrous salt like sodium sulfate, and filtered. The crude this compound is then purified by vacuum distillation to obtain the final product.[7]

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0041317) [hmdb.ca]

- 2. This compound | 103-59-3 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C13H16O2 | CID 5355851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [thegoodscentscompany.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. athabascau.ca [athabascau.ca]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Aroma and Flavor Profile of Cinnamyl Isobutyrate for Sensory Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the sensory properties of Cinnamyl Isobutyrate (CAS No. 103-59-3), a significant aroma chemical used in the flavor and fragrance industries. The guide covers its chemical and physical characteristics, detailed aroma and flavor profiles, quantitative sensory data, and standardized experimental protocols for its evaluation.

Introduction

This compound is an ester recognized for its complex and pleasant sensory profile.[1] It is found naturally in the essential oil of cinnamon bark but is often produced synthetically for commercial use as a flavoring agent and fragrance component.[2][3] Its characteristic aroma and flavor make it a valuable ingredient in a wide range of products, including baked goods, candies, cosmetics, and perfumes.[1][2][3] Understanding its detailed sensory characteristics is crucial for precise formulation and new product development. This guide synthesizes available data to provide a technical foundation for sensory analysis and research applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid.[2][4] It is almost insoluble in water but soluble in alcohol and oils.[2][5] A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 3-phenyl-2-propen-1-yl isobutyrate | [5] |

| Synonyms | Cinnamyl 2-methylpropanoate, Isobutyric acid cinnamyl ester | [3][6] |

| CAS Number | 103-59-3 | [2] |

| Molecular Formula | C₁₃H₁₆O₂ | [2][3] |

| Molecular Weight | 204.26 g/mol | [2][3] |

| Appearance | Colorless to pale yellow clear liquid | [4][7] |

| Boiling Point | 254 °C to 297 °C at 760 mm Hg | [2][3][4] |

| Density | ~1.008 g/mL at 25 °C | [2][3] |

| Refractive Index | 1.523 to 1.528 at 20 °C | [4][6] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [2][5][7] |

| Vapor Pressure | 0.002 mmHg at 20-25 °C | [4][6] |

| Flash Point | >100 °C (>212 °F) | [4][8] |

Sensory Profile

The sensory profile of this compound is multifaceted, contributing desirable notes in both olfaction and gustation.

Aroma Profile

The odor of this compound is predominantly characterized as fruity and sweet.[4] It possesses a complex aromatic profile with multiple nuances, which are described by various sources as:

The odor strength is considered medium, and it is a substantive aroma, lasting for approximately 188 hours on a testing strip.[4][9][10] This tenacity makes it useful as a modifier in fragrance compositions.[6]

Flavor Profile

The flavor of this compound is consistent with its aroma, primarily described as sweet and fruity.[6] It is often reminiscent of apple and banana.[2][3][7] At a concentration of 25 ppm, its taste is further detailed as fruity and sweet with waxy and spicy nuances, including a distinct pineapple-like character.[4][9]

Quantitative Sensory and Usage Data

While specific odor and taste threshold values for this compound are not widely published in the available literature, data on its typical usage levels in commercial products provide an indirect measure of its potency and sensory impact.

Table 2: Quantitative Sensory and Usage Data for this compound

| Parameter | Value / Description | Reference(s) |

| FEMA Number | 2297 | [3][5][6] |

| JECFA Number | 653 | [5][6] |

| GRAS Status | Yes | [11] |

| Typical Taste Concentration | 25.00 ppm | [4][9] |

| Taste Description at 25 ppm | Fruity, sweet, pineapple, with waxy and spicy nuances | [4][9] |

| Typical Use Level (Baked Goods) | 8 ppm | [2][7] |

| Typical Use Level (Candy) | 8 ppm | [2][7] |

| Maximum Use Level (Flavor) | Up to 140 ppm | [6] |

| Maximum Use Level (Fragrance) | Up to 3% | [6] |

| Substantivity (Odor) | 188 hours | [4][9][10] |

Experimental Protocols for Sensory Evaluation

To conduct rigorous sensory studies on this compound, standardized methodologies are essential. Quantitative Descriptive Analysis (QDA) is a widely accepted method for characterizing the sensory profile of a substance.

Protocol: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the key aroma and flavor attributes of this compound.

1. Panelist Selection and Training:

-

Selection: Recruit 10-15 individuals based on their sensory acuity, ability to describe sensations, and availability. Screen candidates for anosmia and other sensory defects.

-

Training: Conduct a series of training sessions (typically 15-20 hours) to familiarize panelists with the basic tastes and a wide range of aroma references relevant to fruity, spicy, and sweet esters. The goal is to develop a consensus on the terminology used to describe the sensory attributes of the target compound.

2. Lexicon Development:

-

Present panelists with samples of this compound at various concentrations in a neutral medium (e.g., deodorized mineral oil for aroma, or a 5% sucrose solution for flavor).

-

In an open discussion format, panelists will generate a list of descriptive terms for the aroma and flavor attributes they perceive.

-

The panel leader guides the discussion to group similar terms and create a final lexicon of 8-12 distinct attributes (e.g., 'sweet,' 'fruity-apple,' 'spicy-cinnamon,' 'balsamic'). Each attribute must have a clear definition and a reference standard.

3. Sample Preparation and Presentation:

-

Medium: For aroma analysis, prepare solutions of this compound in a non-odorous solvent like propylene glycol or mineral oil. For flavor analysis, use a base of spring water, a light sugar solution, or an unflavored food matrix (e.g., apple sauce, plain yogurt).

-

Concentration: Prepare samples at concentrations relevant to typical use levels (e.g., 5, 10, and 25 ppm).

-

Presentation: Serve samples in coded, identical containers (e.g., lidded glass snifters for aroma, opaque cups for flavor) to prevent bias. Samples should be presented at a controlled temperature (e.g., room temperature). A randomized presentation order should be used for each panelist.

4. Data Collection:

-

Panelists evaluate each sample individually in isolated sensory booths.

-

For each attribute in the developed lexicon, panelists rate the intensity on a structured line scale (e.g., a 15-cm line scale anchored with 'low' and 'high' intensity).

-

Data is typically collected using specialized sensory software (e.g., Compusense, FIZZ).

5. Data Analysis:

-

Convert the line scale ratings to numerical data.

-

Analyze the data using statistical methods, typically a two-way Analysis of Variance (ANOVA) with panelists and products as the main effects.

-

Use post-hoc tests (e.g., Tukey's HSD) to determine significant differences between samples.

-

Visualize the results using spider plots (also known as radar plots) to compare the sensory profiles of different concentrations.

Caption: Experimental workflow for Quantitative Descriptive Analysis (QDA).

Biochemical Context: Olfactory Signaling

The perception of this compound's aroma begins with its interaction with olfactory receptors in the nasal cavity. Understanding this pathway is essential for researchers studying the molecular basis of scent perception.

An odorant molecule, such as this compound, binds to an Olfactory Receptor (OR) located on the cilia of Olfactory Sensory Neurons (OSNs). This binding event initiates a G-protein coupled cascade. The activated G-protein (G_olf) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarizing the neuron. This depolarization generates an action potential that travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.

Caption: Simplified diagram of the olfactory signal transduction pathway.

Conclusion

This compound is a valuable aroma chemical with a rich and complex sensory profile dominated by sweet, fruity, and balsamic notes. Its consistent performance and pleasant characteristics have solidified its use in a variety of flavor and fragrance applications. The methodologies and data presented in this guide offer a comprehensive resource for researchers and developers engaged in sensory analysis, enabling more precise characterization and innovative application of this versatile compound. Further research to determine definitive odor and taste detection thresholds would provide valuable data for the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 103-59-3 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound [thegoodscentscompany.com]

- 5. This compound | C13H16O2 | CID 5355851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. breezeipl.com [breezeipl.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. elan-chemical.com [elan-chemical.com]

- 9. Fragrance University [fragranceu.com]

- 10. This compound – Sweet spicy-balsamic warmth [myskinrecipes.com]

- 11. femaflavor.org [femaflavor.org]

Cinnamyl Isobutyrate: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamyl isobutyrate is a flavoring agent and fragrance ingredient generally recognized as safe (GRAS) for its intended use. This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for this compound. The toxicological profile of this compound is largely informed by data from structurally related cinnamyl derivatives, a common practice in the safety assessment of flavoring substances. The primary metabolic pathway for this compound is hydrolysis to cinnamyl alcohol and isobutyric acid, both of which are further metabolized through well-understood endogenous pathways. Acute toxicity is low, and it is not considered to be a genotoxic concern. Standard handling procedures should be followed to minimize exposure and ensure safety.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a fruity, balsamic odor.[1][2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | 3-phenyl-2-propen-1-yl isobutyrate | [1] |

| CAS Number | 103-59-3 | [2] |

| Molecular Formula | C₁₃H₁₆O₂ | [2] |

| Molecular Weight | 204.26 g/mol | [2] |

| Boiling Point | 295-297 °C | |

| Density | 1.005-1.014 g/cm³ | [3] |

| Refractive Index | 1.520-1.528 | [3] |

| Solubility | Insoluble in water; soluble in oils and ethanol | [3] |

Toxicological Profile

The safety of this compound has been evaluated by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel. The assessment relies on data for a group of structurally related cinnamyl derivatives.[1][4]

Acute Toxicity

This compound exhibits low acute toxicity.

| Species | Route | LD₅₀ | Reference |

| Rat | Oral | > 5000 mg/kg | [1][5] |

| Rabbit | Dermal | > 5000 mg/kg | [5] |

Sub-chronic and Chronic Toxicity

Genotoxicity

While specific genotoxicity studies on this compound are not detailed in the available literature, the FEMA GRAS assessment of the cinnamyl derivatives group concluded that these substances are not a genotoxic concern.[4] For instance, magnesium salts of isobutyrate were found to be not mutagenic, clastogenic, or aneugenic in in vitro studies.[6]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on this compound are not publicly available. The FEMA assessment of the cinnamyl derivatives group did not identify any reproductive or developmental toxicity concerns.[4]

Skin Irritation and Sensitization

A 4% solution of this compound in petrolatum produced no irritation or sensitization in human subjects.[1] However, some safety data sheets recommend avoiding contact with skin and eyes.[5]

Metabolism and Toxicokinetics

The metabolic fate of this compound is predicted to follow the pathway of other cinnamyl esters.

Metabolic Pathway

This compound is expected to be rapidly hydrolyzed in the gastrointestinal tract and/or liver by carboxylesterases into cinnamyl alcohol and isobutyric acid.[7][8]

-

Cinnamyl alcohol is then oxidized by alcohol dehydrogenase to cinnamaldehyde, which is further oxidized by aldehyde dehydrogenase to cinnamic acid. Cinnamic acid is then either conjugated with glycine and excreted or undergoes β-oxidation to benzoic acid, which is subsequently conjugated with glycine to form hippuric acid and excreted in the urine.

-

Isobutyric acid is a short-chain fatty acid that can be metabolized through various endogenous pathways.[6]

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicity studies on this compound are not fully described in the available literature. However, the methodologies would likely follow standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)

-

Principle: A stepwise procedure with the use of a limited number of animals at each step. The study starts with a dose expected to be non-lethal. Based on the outcome, the dose for the next animal(s) is adjusted up or down.

-

Test Animals: Typically, rats of a standard laboratory strain are used.

-

Procedure: A single dose of the test substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Endpoint: The LD₅₀ is determined based on the dose that causes mortality in 50% of the animals.

Genotoxicity: Bacterial Reverse Mutation Test (OECD 471)

-

Principle: This test, also known as the Ames test, uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in the restoration of the functional capability of the bacteria to synthesize an essential amino acid.

-

Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the control group.

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Handling and Safety

Exposure Controls and Personal Protection

-

Engineering Controls: Use in a well-ventilated area.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves.

-

Respiratory Protection: Not required under normal conditions of use with adequate ventilation.

-

First Aid Measures

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Storage and Disposal

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Based on the available data, this compound is considered to have a low order of toxicity. It is readily metabolized and is not a significant concern for genotoxicity, reproductive, or developmental toxicity at current levels of exposure as a flavoring ingredient. Standard laboratory safety precautions are sufficient for handling this compound. Further research could provide more specific quantitative data on the sub-chronic and chronic toxicity of this compound to further solidify its safety profile.

References

- 1. This compound [thegoodscentscompany.com]

- 2. This compound | 103-59-3 [m.chemicalbook.com]

- 3. This compound | C13H16O2 | CID 5355851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. femaflavor.org [femaflavor.org]

- 5. vigon.com [vigon.com]